![molecular formula C14H23Cl3N2O2 B3017257 1-(4-Chloro-3-methylphenoxy)-3-(piperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1189939-90-9](/img/structure/B3017257.png)
1-(4-Chloro-3-methylphenoxy)-3-(piperazin-1-yl)propan-2-ol dihydrochloride
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Description
The compound "1-(4-Chloro-3-methylphenoxy)-3-(piperazin-1-yl)propan-2-ol dihydrochloride" is a piperazine derivative, which is a class of organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions in the ring. Piperazine derivatives are known for their diverse pharmacological activities, including antiarrhythmic and antihypertensive properties, as well as potential applications in treating schistosomiasis and as alpha-adrenoceptor antagonists .
Synthesis Analysis
The synthesis of piperazine derivatives can vary depending on the desired substituents on the piperazine ring. For example, 1-methyl-4-(alkoxyphenyl thiocarbamyl) piperazines are synthesized from 1-methyl piperazine and corresponding alkoxyphenyl isothiocyanates in an ethereal solution, followed by the formation of hydrochlorides by passing hydrogen chloride into the solution . Similarly, 1-[3-(Y-alkoxyphenylcarbamoyloxy)-2-hydroxypropyl]-4-(2-methylphenyl)piperazinium chlorides are prepared and confirmed by various spectroscopic methods, including 1H-NMR and 13C-NMR . The synthesis of 3-(4-hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone hydrochloride involves acetylation, reaction with piperazine, and deacetylation steps .
Molecular Structure Analysis
The molecular structure of piperazine derivatives is typically confirmed using spectroscopic techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), mass spectrometry (MS), and sometimes elemental analysis. These methods provide detailed information about the chemical structure and substituents on the piperazine ring .
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions, including the formation of hydrochlorides, which is a common method to increase the solubility of these compounds in water. The reaction conditions, such as temperature, reaction time, and raw material ratios, are optimized to achieve high yields of the desired products . The reactivity of piperazine derivatives can also be influenced by the nature of the substituents on the ring, which can affect their pharmacological properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as melting points, solubility profiles, surface activity, and acid-base characteristics, are important for understanding their behavior in biological systems. These properties are often estimated using various analytical techniques, including thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and spectrophotometry. The lipophilic and hydrophilic characteristics of these compounds are also studied to predict their interaction with biological membranes .
Scientific Research Applications
Antitumor Activity
1-(4-Chloro-3-methylphenoxy)-3-(piperazin-1-yl)propan-2-ol dihydrochloride has shown potential in antitumor activity. A study demonstrated its effects on tumor DNA methylation in vitro, indicating its potential role in cancer treatment (Hakobyan et al., 2020).
Antimycobacterial Properties
This compound has been evaluated for its antimycobacterial properties. It displayed significant inhibition of M. tuberculosis growth, showing promise as a potential treatment for tuberculosis (Szkaradek et al., 2008).
Antidepressant Potential
Research indicates that derivatives of this compound may have antidepressant properties. A study focusing on derivatives showed high nanomolar affinity for 5-HT1A serotonin receptors and serotonin transporters, suggesting a dual mechanism of action for potential antidepressant effects (Martínez et al., 2001).
Cardiovascular Activity
Some derivatives have been synthesized and tested for their cardiovascular activity. They showed promise in antiarrhythmic and hypotensive effects, along with their affinity for adrenergic receptors, suggesting potential use in cardiovascular disorders (Marona et al., 2008).
Antimalarial Properties
Piperazine derivatives, closely related to the compound , have been synthesized and evaluated for their effectiveness against Plasmodium falciparum. The presence of specific functional groups was found crucial for antiplasmodial activity, offering insights into potential antimalarial applications (Mendoza et al., 2011).
properties
IUPAC Name |
1-(4-chloro-3-methylphenoxy)-3-piperazin-1-ylpropan-2-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O2.2ClH/c1-11-8-13(2-3-14(11)15)19-10-12(18)9-17-6-4-16-5-7-17;;/h2-3,8,12,16,18H,4-7,9-10H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVMZUEDEGKYLCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(CN2CCNCC2)O)Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23Cl3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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